1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid

Catalog No.
S13410792
CAS No.
143335-21-1
M.F
C14H8IN3O4
M. Wt
409.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic ...

CAS Number

143335-21-1

Product Name

1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid

IUPAC Name

1-(4-iodophenyl)-6-nitroindazole-3-carboxylic acid

Molecular Formula

C14H8IN3O4

Molecular Weight

409.13 g/mol

InChI

InChI=1S/C14H8IN3O4/c15-8-1-3-9(4-2-8)17-12-7-10(18(21)22)5-6-11(12)13(16-17)14(19)20/h1-7H,(H,19,20)

InChI Key

NYSXCTHFRFDPPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C(=O)O)I

1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid is a complex organic compound classified as an indazole derivative. It features a unique structure characterized by the presence of an iodophenyl group, a nitro group, and a carboxylic acid group attached to the indazole ring. The molecular formula of this compound is C14H8IN3O4, and it has a molecular weight of 409.13 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions.
  • Substitution: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Common reagents for these reactions include sodium borohydride for reduction and palladium catalysts for coupling reactions.

Research indicates that 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in drug development.
  • Anticancer Activity: Preliminary research indicates that it may have anticancer properties, warranting investigation into its mechanism of action and efficacy against various cancer cell lines.

The synthesis of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid typically involves multiple steps:

  • Iodination: Introduction of an iodine atom to the phenyl ring.
  • Formation of the Indazole Ring: This may involve cyclization reactions using appropriate precursors.
  • Carboxylation: The introduction of the carboxylic acid group is often achieved through carbonylation or similar methods.

These synthetic routes are optimized for yield and purity, with industrial methods focusing on scalability .

1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid has diverse applications:

  • Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
  • Biological Research: Its potential biological activities are studied for therapeutic applications.
  • Material Science: The compound is explored for its utility in developing new materials due to its unique structural features .

The interaction studies of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid focus on its binding with specific biological targets. The nitro group can be reduced to form reactive intermediates that interact with biological molecules. The iodine atom and carboxylic acid group also influence its reactivity and binding properties, which are critical in understanding its mechanism of action in biological systems.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeatureSimilarity
1-(4-Bromophenyl)-6-nitro-1H-indazole-3-carboxylic acidBromine instead of iodine0.91
1-(4-Chlorophenyl)-6-nitro-1H-indazole-3-carboxylic acidChlorine instead of iodine0.90
5-Methyl-1H-indazole-3-carboxylic acidMethyl group at position 50.88
5-Cyano-1H-indazole-3-carboxylic acidCyano group at position 50.86
6-Bromo-1H-indazole-3-carboxylic acidBromine at position 60.85

The uniqueness of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid lies in the presence of the iodine atom, which significantly influences its chemical reactivity and interactions compared to other halogenated derivatives .

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

408.95595 g/mol

Monoisotopic Mass

408.95595 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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